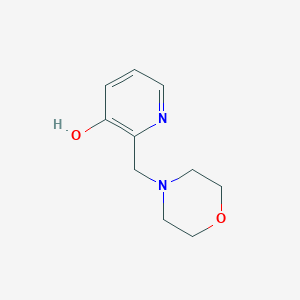
5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide is a unique chemical compound with the molecular formula C10H10O4S2 and a molecular weight of 258.317 g/mol . This compound is known for its distinctive structure, which includes two sulfur atoms and four oxygen atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithioester with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may interact with cellular components, leading to the generation of reactive oxygen species (ROS) or the modulation of redox-sensitive pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,6-dithia-1-aza-as-indacene
- 2,7-Diphenyl-1,6-dithiadispiro [3.0.3.2]deca-2,7-diene 1,1,6,6-tetraoxide
- 2,3-Dihydro-1,8-dithia-3a-azonia-cyclopenta (A)indene, iodide
Uniqueness
5,7-Dihydro-1H,3H-2,6-dithia-S-indacene 2,2,6,6-tetraoxide is unique due to its specific arrangement of sulfur and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10O4S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,3,5,7-tetrahydrothieno[3,4-f][2]benzothiole 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C10H10O4S2/c11-15(12)3-7-1-8-4-16(13,14)6-10(8)2-9(7)5-15/h1-2H,3-6H2 |
InChI Key |
RQIDWKGQJSYMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(CS(=O)(=O)C3)C=C2CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


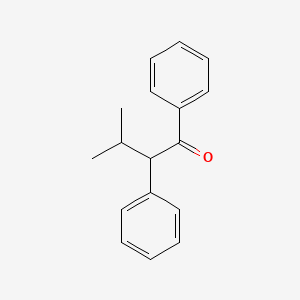
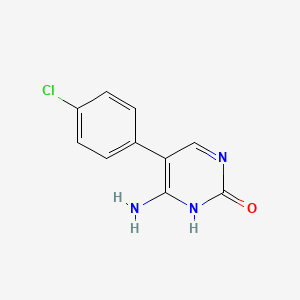
![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11965538.png)
![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)

![12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11965555.png)
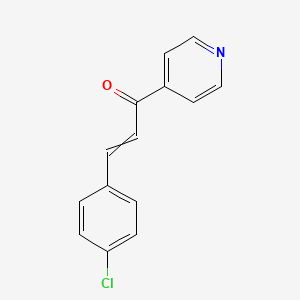
![2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965573.png)
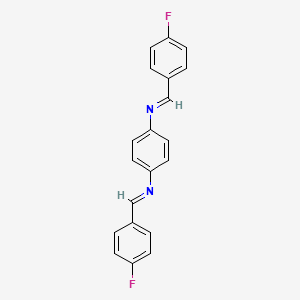
![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
![11-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11965603.png)
![Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965605.png)
